Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine is a chemical compound belonging to the class of morpholines, which are cyclic amines featuring a morpholine ring. This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the morpholine structure. The specific stereochemistry indicated by the (2R,3R) notation suggests that it has two chiral centers, which can significantly influence its biological activity and properties.
The synthesis and applications of rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine have been explored in various research articles and patents, indicating its relevance in medicinal chemistry and potential pharmaceutical applications. Notably, its structural characteristics make it a candidate for further investigation in drug development processes.
This compound can be classified as:
The synthesis of rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine can be achieved through several methodologies. Common synthetic routes involve:
The synthetic process may include:
The molecular structure of rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine consists of:
The molecular formula is , with a molar mass of approximately 215.69 g/mol. The presence of chlorine contributes to its unique reactivity and potential interactions in biological systems.
Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine can participate in various chemical reactions, including:
These reactions generally require specific conditions such as:
The mechanism of action for rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine in biological systems is largely dependent on its interaction with specific receptors or enzymes.
Experimental data from pharmacological studies could provide insights into binding affinities and functional outcomes related to its mechanism of action.
Relevant data from chemical databases would provide exact values for these properties.
Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine has potential applications in:
Morpholine derivatives represent a structurally distinct class of compounds with significant pharmacological activity on monoaminergic systems. The core morpholine structure—a six-membered ring containing both oxygen and nitrogen atoms—provides a versatile scaffold for neurotransmitter transporter modulation. Phenmetrazine (3-methyl-2-phenylmorpholine) emerged historically as a potent monoamine releasing agent, exerting its effects primarily through dopamine (DA) and norepinephrine (NE) transporters (DAT and NET, respectively). This activity underpinned its clinical use as an anorectic agent before its market withdrawal due to abuse potential [9]. Modern derivatives like rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine represent a strategic evolution from these early compounds, incorporating halogen substitutions to optimize receptor interactions and selectivity profiles [2] [3].
The pharmacological significance of these compounds lies in their ability to modulate monoamine dynamics at synapses. Unlike selective reuptake inhibitors, many phenylmorpholines function as substrate-type releasers. They are transported into the presynaptic neuron via monoamine transporters, disrupting vesicular storage and promoting the efflux of neurotransmitters into the synaptic cleft. This mechanism leads to increased extracellular concentrations of DA, NE, and sometimes serotonin (5-HT), resulting in psychostimulant and anorectic effects. The introduction of specific substituents, such as the 3-chlorophenyl group in rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine, represents a deliberate effort to fine-tune this activity—potentially enhancing transporter affinity, altering selectivity ratios between DAT/NET/SERT, or improving metabolic stability [2] [9].
Compound | Substituents | Primary Pharmacological Action | Transporter Selectivity Profile |
---|---|---|---|
Phenmetrazine | Phenyl, 3-methyl | Monoamine Releasing Agent | DAT > NET > SERT (weak) |
Phendimetrazine | Phenyl, 3,4-dimethyl | Prodrug (converts to Phenmetrazine) | Similar to Phenmetrazine |
3-Fluorophenmetrazine | 3-Fluorophenyl, 3-methyl | Monoamine Releaser (Enhanced selectivity) | DAT/NET > SERT |
3-Chlorophenmetrazine (PAL-594) | 3-Chlorophenyl, 3-methyl | Potent Releasing Agent | DAT/NET >> SERT |
rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine | 3-Chlorophenyl, 3-methyl | High-affinity NET/DAT Ligand (Theorized) | Under Investigation (Predicted: NET/DAT focus) |
The stereochemistry of morpholine derivatives is a critical determinant of their pharmacological efficacy and transporter selectivity. The rac-(2R,3R) designation indicates a racemic mixture containing enantiomers with specific configurations at two chiral centers (C2 and C3). The (2R,3R) enantiomer likely exhibits distinct interactions with transporter proteins compared to its (2S,3S), (2R,3S), or (2S,3R) counterparts. This occurs because neurotransmitter transporters possess asymmetric binding pockets where even subtle differences in ligand spatial orientation can dramatically alter binding kinetics (affinity), translocation potential (substrate vs. inhibitor behavior), and functional outcomes (release vs. block) [3] [6].
For rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine, the specific spatial arrangement of the 3-chlorophenyl ring relative to the methyl group and the morpholine oxygen/nitrogen atoms governs its fit within the transporter binding sites. Computational modeling and comparative studies with other chiral phenylmorpholines (e.g., PAL-593, PAL-594) suggest that the (2R,3R) configuration may favor optimal hydrophobic contacts and hydrogen bonding networks within the vestibular binding domain (VBS) or central substrate binding site (S1) of monoamine transporters, particularly NET and DAT. The chlorine atom at the meta position of the phenyl ring introduces both steric bulk and electron-withdrawing effects, potentially creating unique dipole interactions or filling a specific subpocket within the transporter compared to hydrogen (unsubstituted phenyl) or fluorine (3-Fluorophenmetrazine) [3] [8].
Structural Feature | Potential Impact on Transporter Interaction | Example Comparison |
---|---|---|
(2R,3R) Configuration | Optimal docking geometry for NET/DAT S1 site; Favors high-affinity binding. | Higher affinity than (2S,3S) enantiomer. |
C3 Methyl Group | Steric hindrance modulating selectivity; May reduce SERT affinity. | Contrast to unsubstituted morpholine (lower potency). |
3-Chloro Substituent | Hydrophobic/Electrostatic interactions in a transporter subpocket; Enhances stability/metabolic resistance. | Higher potency than phenyl or 3-fluoro analogs. |
Morpholine Oxygen | Hydrogen bond acceptor interaction with transporter residues (e.g., Tyr, Ser). | Essential for basic activity. |
Morpholine Nitrogen | Protonation site at physiological pH; Ionic interaction with ASP/Glu residues. | Defines substrate/inhibitor character. |
The development of phenylmorpholine derivatives as neuroactive agents spans over seven decades, marked by iterative structural refinements driven by pharmacological insights and clinical experiences. Phenmetrazine (3-methyl-2-phenylmorpholine), introduced in the 1950s under the brand name Preludin®, served as the archetype. Its potent stimulant and appetite-suppressant effects were soon recognized, but so was its significant abuse liability, leading to scheduling and eventual removal from most markets. This catalyzed research into structurally related compounds with potentially improved safety profiles or different selectivity [9].
Initial structural explorations focused on alkyl substitutions on the morpholine ring and phenyl ring. Compounds like phendimetrazine (3,4-dimethyl substitution) were developed as prodrugs with slower conversion to the active metabolite (phenmetrazine), aiming for a reduced abuse potential. The 3-fluorophenmetrazine (PAL-593) and 3-chlorophenmetrazine (PAL-594) derivatives represented a significant shift, introducing halogen atoms to the meta position of the phenyl ring. Research demonstrated that these halogenated analogs retained potent monoamine-releasing activity, often with altered selectivity profiles and pharmacokinetics compared to the parent phenmetrazine. The chlorine atom in PAL-594, in particular, conferred greater metabolic stability and potentially higher affinity for DAT/NET [2] [3].
rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine sits within this lineage of halogenated phenylmorpholines. Its specific designation highlights the focus on defined stereochemistry—moving beyond racemic mixtures or simple halogenation to explore how the precise three-dimensional structure influences biological activity. While detailed pharmacological data on this specific racemate within the search results is limited, its structural positioning indicates targeting of the norepinephrine transporter (NET) and dopamine transporter (DAT) with high affinity, potentially as a ligand for studying transporter function or as a candidate with a refined pharmacological profile compared to earlier non-chiral or racemic halogenated derivatives like PAL-594. The emphasis on the (2R,3R) configuration reflects the modern understanding that stereochemistry is paramount for optimizing transporter interaction and selectivity, building upon the foundational work with simpler phenylmorpholines [2] [3] [8].
Time Period | Key Compounds | Structural Innovation | Primary Pharmacological Target/Use |
---|---|---|---|
1950s | Phenmetrazine | Prototype 3-methyl-2-phenylmorpholine | Anorectic (Monoamine Releasing Agent) |
1950s-1960s | Phendimetrazine, Phenetrazine | Ring alkylation (di-methyl, ethyl) | Anorectic (Prodrug/Slower release) |
1980s-1990s | Radafaxine, Manifaxine | Complex substitutions (e.g., Cl, OH, CF3) | Potential antidepressants/Stimulants |
2000s-2010s | 3-Fluorophenmetrazine (PAL-593), 3-Chlorophenmetrazine (PAL-594) | Meta-halogenation on phenyl ring | Research Tools (DAT/NET substrates) |
2010s-Present | rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine | Defined stereochemistry + meta-chloro | High-Affinity NET/DAT Ligand (Research Focus) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: